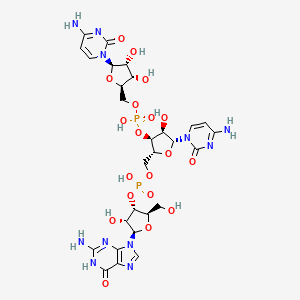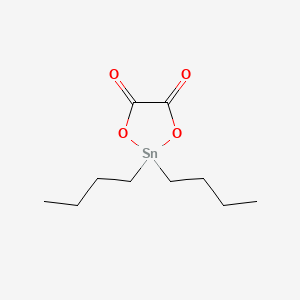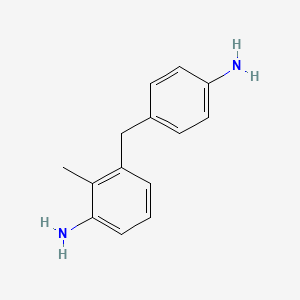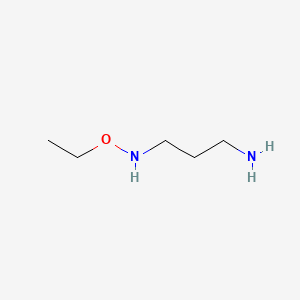
N-Ethoxypropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethoxypropane-1,3-diamine is a chemical compound with the molecular formula C5H14N2O It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms is replaced by an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethoxypropane-1,3-diamine can be synthesized through the reaction of ethanolamine with acrylonitrile, followed by hydrogenation of the resulting intermediate, 3-(2-ethoxyamino)propionitrile . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes to ensure high yield and purity. The reaction mixture is subjected to condensation, cooling, and gas-liquid separation to isolate the desired product . The use of automated control systems ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethoxypropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce simpler amines.
Applications De Recherche Scientifique
N-Ethoxypropane-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of heterocycles and coordination complexes.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of N-Ethoxypropane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,3-diamine: A simpler diamine without the ethoxy group.
1,2-Diaminopropane: An isomer with the amino groups on adjacent carbon atoms.
N,N-Dimethyl-1,3-propanediamine: A derivative with methyl groups instead of the ethoxy group.
Uniqueness
N-Ethoxypropane-1,3-diamine is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
71672-76-9 |
|---|---|
Formule moléculaire |
C5H14N2O |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
N'-ethoxypropane-1,3-diamine |
InChI |
InChI=1S/C5H14N2O/c1-2-8-7-5-3-4-6/h7H,2-6H2,1H3 |
Clé InChI |
NWVPYCZIOIVGEW-UHFFFAOYSA-N |
SMILES canonique |
CCONCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


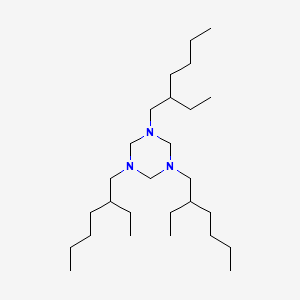
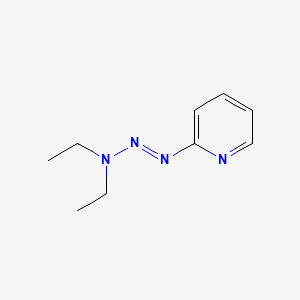
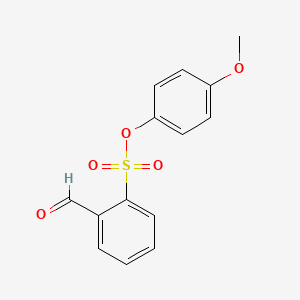
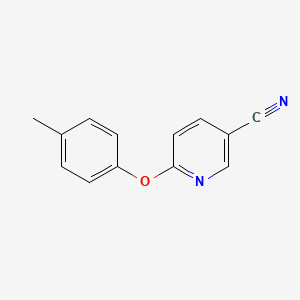
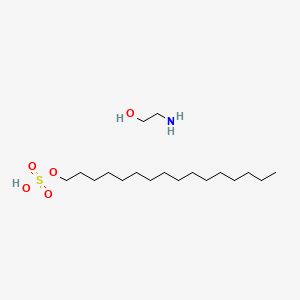
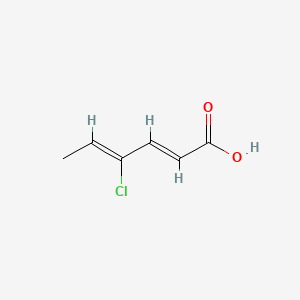
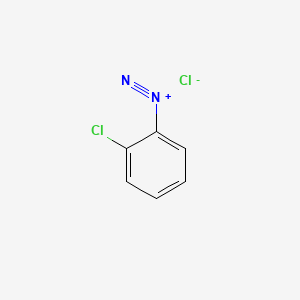
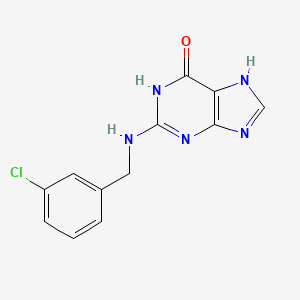
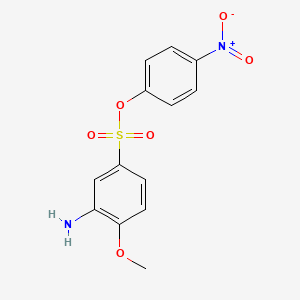
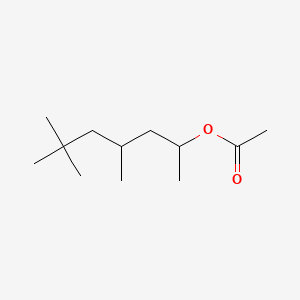
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
